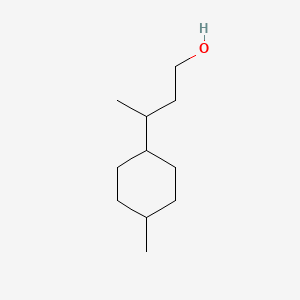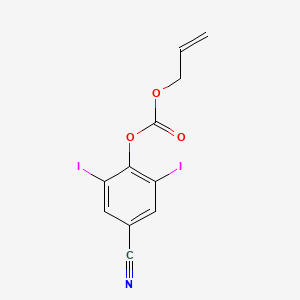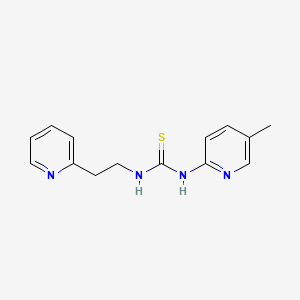
Cobalt glycerol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt glycerol phosphate is a coordination compound that combines cobalt ions with glycerol and phosphate groups. This compound is of interest due to its potential applications in various fields, including catalysis, energy storage, and biomedical research. The unique properties of this compound arise from the interaction between the cobalt ions and the glycerol phosphate ligands, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt glycerol phosphate can be synthesized through various methods, including:
One-step preparation at room temperature: This method involves the reaction of cobalt salts (such as cobalt acetate or cobalt nitrate) with glycerol and phosphate sources (such as sodium phosphate or diammonium hydrogen phosphate) in an aqueous solution.
Chemical bath deposition: This technique involves the deposition of cobalt phosphate thin films onto substrates by immersing them in a solution containing cobalt salts and phosphate sources.
Industrial Production Methods: Industrial production of this compound may involve scaling up the one-step preparation method or chemical bath deposition technique. The choice of method depends on the desired properties of the final product and the specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt glycerol phosphate can undergo various chemical reactions, including:
Reduction: this compound can also be involved in reduction reactions, where it serves as a catalyst for the reduction of other compounds.
Substitution: The phosphate groups in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation reactions: Common reagents include hydrogen peroxide or oxygen, and the reactions are typically carried out under mild conditions with the presence of this compound as a catalyst.
Reduction reactions: Reducing agents such as sodium borohydride or hydrogen gas can be used, and the reactions may require elevated temperatures and pressures.
Substitution reactions: Ligands such as amines or carboxylates can be introduced to replace the phosphate groups, often under ambient conditions.
Major Products Formed:
Oxidation reactions: Products such as dihydroxyacetone and glyceraldehyde can be formed from the oxidation of glycerol.
Reduction reactions: The reduction of various organic compounds can yield alcohols or other reduced products.
Substitution reactions: New coordination compounds with different ligands can be synthesized.
Applications De Recherche Scientifique
Cobalt glycerol phosphate has a wide range of scientific research applications, including:
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Mécanisme D'action
Cobalt glycerol phosphate can be compared with other similar compounds, such as:
Cobalt phosphate: This compound has similar coordination properties but lacks the glycerol component, which can influence its reactivity and stability.
Nickel glycerol phosphate: Similar to this compound, this compound combines nickel ions with glycerol and phosphate groups, but the different metal ion can lead to variations in catalytic activity and stability.
Iron glycerol phosphate: This compound also combines iron ions with glycerol and phosphate groups, and it can exhibit different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to the specific interaction between cobalt ions and glycerol phosphate ligands, which can enhance its catalytic activity and stability in various chemical reactions. The presence of glycerol can also influence the compound’s solubility and biocompatibility, making it suitable for a wide range of applications.
Comparaison Avec Des Composés Similaires
- Cobalt phosphate
- Nickel glycerol phosphate
- Iron glycerol phosphate
Propriétés
Numéro CAS |
85204-09-7 |
|---|---|
Formule moléculaire |
C3H8Co3O11P2 |
Poids moléculaire |
458.84 g/mol |
Nom IUPAC |
cobalt(2+);propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Co.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
Clé InChI |
RQMMOUBSIHIBAF-UHFFFAOYSA-H |
SMILES canonique |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)




![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
